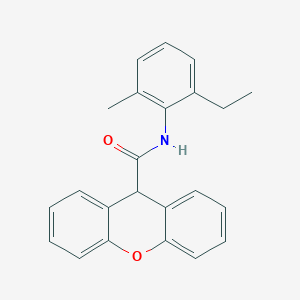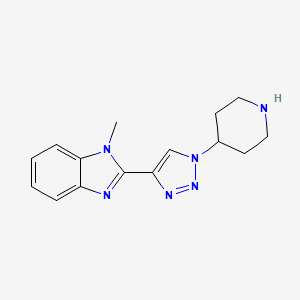![molecular formula C22H22N4O2 B5574981 [(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B5574981.png)
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone is a complex organic compound that features a unique combination of a hexahydropyrrolo[2,3-c]pyrrol ring and a phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone typically involves multi-step organic reactions. The initial steps often include the formation of the hexahydropyrrolo[2,3-c]pyrrol ring through cyclization reactions. Subsequent steps involve the introduction of the phenyl-oxadiazole moiety via condensation reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of [(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which are valuable in organic synthesis.
Metal Sandwich Systems: Complexes derived from the assembly of metal ions with polycyclic aromatic compounds.
Uniqueness
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone is unique due to its specific combination of structural features. The presence of both the hexahydropyrrolo[2,3-c]pyrrol ring and the phenyl-oxadiazole moiety provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-25-12-11-16-13-26(14-19(16)25)22(27)18-10-6-5-9-17(18)21-23-20(24-28-21)15-7-3-2-4-8-15/h2-10,16,19H,11-14H2,1H3/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXXGJGZLZFDV-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)C3=CC=CC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CC=CC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
METHANONE](/img/structure/B5574898.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5574906.png)
![2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5574930.png)
![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B5574936.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)

![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
![N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574956.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)
![2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5574997.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5575002.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
